REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[C:12]([O:19][CH3:20])[CH:11]=1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=2)=[C:12]([O:19][CH3:20])[CH:11]=1 |f:2.3.4,6.7.8|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)Cl
|
Name
|
|
Quantity
|
9.26 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)B(O)O)OC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
Bis-(triphenyl phosphine) palladium (II) chloride
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Quantity
|
272 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
argon gas was purged for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
again purged with argon gas for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly heated to 85° C.-90° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 8 h
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
On completion of reaction
|
Type
|
FILTRATION
|
Details
|
the insoluble solid residue filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated until 1,2-dimethoxy ethane
|
Type
|
CUSTOM
|
Details
|
was fully evaporated
|
Type
|
ADDITION
|
Details
|
Excess iced-water was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the product which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with copious amount of water
|
Type
|
CUSTOM
|
Details
|
dried under vacuo at 60° C
|
Type
|
WASH
|
Details
|
Again this solid crude product was washed with ethyl acetate in petroleum ether (10%)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)C1=CC(=NC=C1)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 235.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |